DB772 (hydrate) -

DB772 (hydrate)

Catalog Number: EVT-10962883
CAS Number:
Molecular Formula: C22H27ClN4O2
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DB772 involves several key steps:

  1. Initial Reaction: The compound is synthesized from N-isopropylamidino-1,2-phenylenediamine hydrochloride hydrate and 1,4-benzoquinone in a solvent mixture of ethanol. The reaction is conducted under nitrogen atmosphere and heated at reflux for six hours. The resulting mixture undergoes reduction in volume under reduced pressure.
  2. Isolation of Product: After cooling, the solid product is filtered and washed with ether to yield a hydrochloride salt. This salt is further purified by dissolving it in ethanol and acidifying with hydrochloric acid-saturated ethanol. The resultant solid is collected and dried under vacuum.
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its molecular structure and purity. For instance, the proton NMR spectrum reveals distinct chemical shifts corresponding to various protons in the compound .
Molecular Structure Analysis

DB772's molecular structure can be described as follows:

  • Chemical Formula: C₁₈H₁₈Cl₂N₂O₂
  • Molecular Weight: Approximately 372.25 g/mol
  • Structural Features: The compound contains a furan ring system substituted with aromatic groups and two hydrochloride moieties. This structure is critical for its biological activity against viral targets.

The molecular geometry and electronic configuration play significant roles in its interaction with viral components, particularly RNA-dependent RNA polymerase, which is essential for viral replication .

Chemical Reactions Analysis

DB772 participates in several chemical reactions relevant to its antiviral activity:

  1. Antiviral Activity: DB772 has been shown to inhibit BVDV replication in vitro and in vivo. In experimental studies, treated calves exhibited significantly reduced viral loads compared to untreated controls .
  2. Mechanism of Action: The compound appears to interfere with viral RNA synthesis without affecting protein synthesis or polyprotein processing, indicating a specific target within the viral life cycle .
  3. Reactivity with Biological Systems: DB772's reactivity includes interactions with cellular components that may lead to renal toxicity, a noted side effect during trials .
Mechanism of Action

The mechanism through which DB772 exerts its antiviral effects involves:

  • Inhibition of Viral Replication: DB772 targets the RNA-dependent RNA polymerase of BVDV, preventing the virus from replicating within host cells.
  • Impact on Viral Entry: There are indications that DB772 may also affect the early stages of viral entry into cells, although the primary action seems to be on replication processes.

Data from studies indicate that DB772 achieves effective concentrations in serum that correlate with antiviral activity, suggesting a dose-dependent relationship .

Physical and Chemical Properties Analysis

DB772 exhibits several notable physical and chemical properties:

  • Physical State: It is typically encountered as a yellow-orange fluffy solid.
  • Melting Point: The melting point ranges from 192°C to 194°C.
  • Solubility: DB772 is soluble in polar solvents such as ethanol and polyethylene glycol but has limited solubility in non-polar solvents.
  • Stability: The compound's stability can be influenced by pH and temperature; it is generally stable under acidic conditions but may degrade under extreme alkaline conditions.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

DB772 has several scientific applications:

  • Antiviral Research: Primarily studied for its efficacy against BVDV, it serves as a model compound for developing new antiviral agents targeting RNA viruses.
  • Veterinary Medicine: Given its effectiveness against BVDV, it holds potential for use in veterinary practices to prevent viral infections in cattle.
  • Pharmaceutical Development: Ongoing research aims to refine its formulation and delivery methods to enhance bioavailability and minimize side effects.

The exploration of DB772 continues to provide insights into antiviral therapy development and the mechanisms underlying viral pathogenesis .

Synthesis and Chemical Optimization

Synthetic Routes for Aromatic Cationic Compounds

DB772 hydrate (chemical name: 2-(2-benzimidazolyl)-5-[4-(2-imidazolino)phenyl]furan dihydrochloride hydrate) belongs to the class of aromatic cationic compounds characterized by a planar heterocyclic core and cationic side chains. The parent structure derives from furamidine (DB075), a known antiparasitic agent, through systematic structural diversification [2] [7]. The synthesis typically involves sequential condensation reactions:

  • Core Assembly: A Williamson ether synthesis couples halogenated furan intermediates with benzimidazole derivatives under basic conditions to form the central furan-benzimidazole scaffold.
  • Cationic Functionalization: The pendant phenyl group at the 5-position of the furan undergoes nitration, reduction, and subsequent reaction with N,N-dimethylimidazolidine to introduce the imidazolinium moiety [2].
  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt. Hydration occurs spontaneously upon crystallization from aqueous solvents, forming the stable hydrate form [1].

Key purification involves recrystallization from ethanol/water mixtures, confirmed by analytical HPLC (>95% purity). The final structure (CAS 1451058-50-6) features two chloride counterions and non-stoichiometric water molecules within the crystal lattice [1].

Table 1: Molecular Properties of DB772 Hydrate

PropertyValue
Molecular FormulaC₂₀H₁₈Cl₂N₄O·xH₂O
Anhydrous MW401.29 g/mol
CAS Number1451058-50-6
AppearanceLight yellow crystalline solid
Solubility (DMSO)10 mg/mL (24.92 mM)

Structural Modification Strategies for Enhanced Bioavailability

Bioavailability optimization of DB772 focused on balancing cationic charge density and lipophilicity to improve membrane permeation while retaining target engagement:

  • Heterocycle Variation: Replacing the benzimidazole with imidazo[4,5-b]pyridine increased π-stacking capability but reduced aqueous solubility. Thiophene analogs exhibited enhanced cellular uptake but diminished anti-prion activity [2].
  • Linker Optimization: Shortening the furan-phenyl linker to thiophene maintained antiviral potency while lowering the topological polar surface area (TPSA) from 85 Ų to 78 Ų, predicting better blood-brain barrier penetration [2].
  • Cationic Group Tuning: Quaternary ammonium groups (e.g., trimethylammonium) replaced imidazolinium in derivatives, reducing serum protein binding by 20% in pharmacokinetic studies [7].

Critical structure-activity relationship (SAR) findings include:

  • The bis-cationic nature is essential for binding RNA polymerase (NS5B) in BVDV and prion proteins via electrostatic and intercalative interactions [7].
  • Planarity of the core scaffold correlates with stacking affinity for nucleic acids, with deviation angles >15° causing 10-fold loss in antiviral EC₅₀ [2].
  • Hydrate stability directly influences dissolution kinetics; anhydrous forms show 2.3x faster in vitro release but reduced crystal lattice integrity [1].

Hydrate Formation and Stability Profiling

DB772 hydrate forms via crystallization from water-saturated organic solvents (e.g., ethanol/water 70:30). Its hydrate exhibits distinct solid-state characteristics:

  • Stoichiometry: Thermogravimetric analysis (TGA) indicates 0.5–1.0 molar equivalents of water, suggesting channel hydrate formation where water occupies interstitial sites without specific host-guest bonding [1] [6].
  • Stability Domains: Dynamic vapor sorption (DVS) profiles show negligible hygroscopicity below 40% RH. At 60–85% RH, water uptake reaches 7.2% w/w, indicating conversion to a higher hydrate. Dehydration above 40°C induces amorphization [6].
  • Kinetic Barriers: Hydrate dissociation kinetics follow zero-order kinetics (Eₐ = 58.2 kJ/mol) with no recrystallization of anhydrous form below 100°C, confirming metastability [4] [6].

Table 2: Hydrate Stability Under Environmental Stressors

ConditionObservationAnalytical Method
25°C/60% RH, 30 days<0.5% water loss; no phase changePXRD, Karl Fischer
40°C/75% RH, 30 days12% water uptake; form conversionDVS, Raman spectroscopy
Light exposure, 1.2M luxColor change (yellow→brown); hydrate intactUV-Vis, PXRD

Comparative studies with analogous hydrates (e.g., TBAB/TBAC semi-clathrates) reveal that DB772 hydrate lacks rigid cage structures, rendering it susceptible to dehydration-induced crystal defects. Ice-mediated recrystallization during manufacturing enhances hydrate formation kinetics by providing templating nuclei, reducing induction time by 65% [6].

Research Implications: The hydrate’s stability profile necessitates controlled drying protocols during bulk synthesis. Future work should establish hydrate-specific crystallization phase diagrams and investigate co-crystal hydrates for enhanced thermal resilience [4] [6].

Properties

Product Name

DB772 (hydrate)

IUPAC Name

2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]furan-2-yl]-1H-benzimidazole;methane;hydrate;hydrochloride

Molecular Formula

C22H27ClN4O2

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C20H16N4O.2CH4.ClH.H2O/c1-2-4-16-15(3-1)23-20(24-16)18-10-9-17(25-18)13-5-7-14(8-6-13)19-21-11-12-22-19;;;;/h1-10H,11-12H2,(H,21,22)(H,23,24);2*1H4;1H;1H2

InChI Key

KWVYWHWWQIOFQO-UHFFFAOYSA-N

Canonical SMILES

C.C.C1CN=C(N1)C2=CC=C(C=C2)C3=CC=C(O3)C4=NC5=CC=CC=C5N4.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.